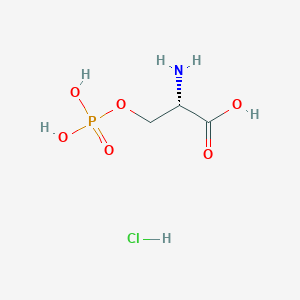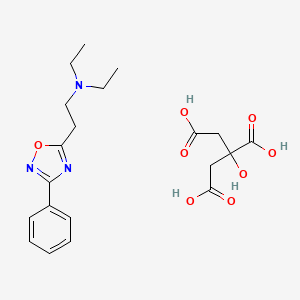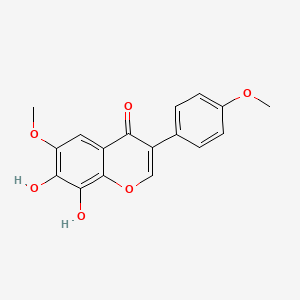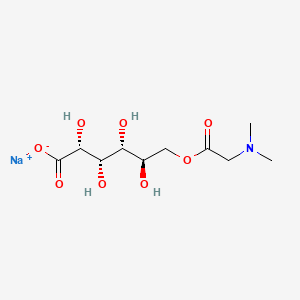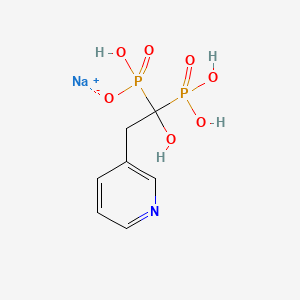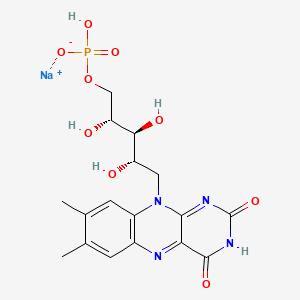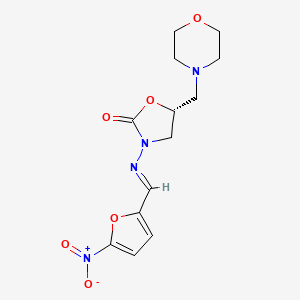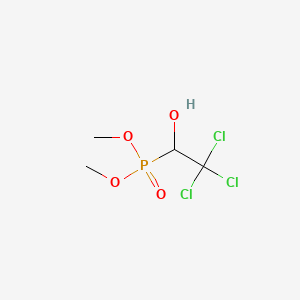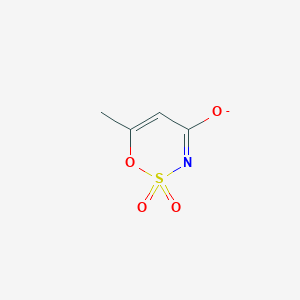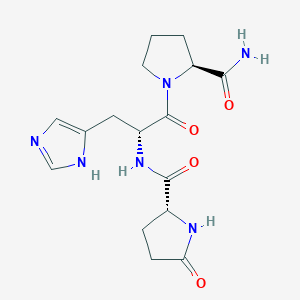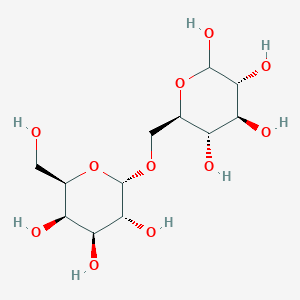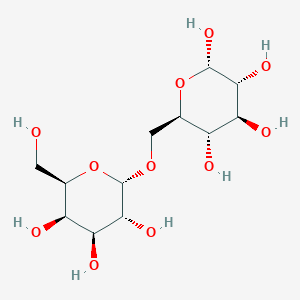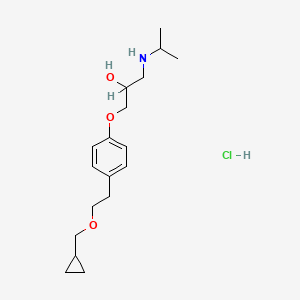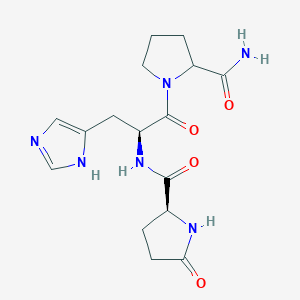
Pyroglutamyl-histidyl-prolylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-prolylamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, pyroglutamic acid, is attached to the resin.
Coupling of subsequent amino acids: Histidine and proline are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection and cleavage: The peptide is deprotected and cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-histidyl-prolylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by pyroglutamyl-peptidase II, which specifically cleaves the pyroglutamyl-histidyl bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Metal chelators can inhibit the activity of pyroglutamyl-peptidase II.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, although these reactions are not typically employed for this compound.
Major Products Formed
The primary product of hydrolysis is the release of the N-terminal pyroglutamyl group from the peptide chain .
Scientific Research Applications
Pyroglutamyl-histidyl-prolylamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis.
Industry: Utilized in the production of diagnostic assays and research reagents.
Mechanism of Action
Pyroglutamyl-histidyl-prolylamide exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRHR), a G protein-coupled receptor. Upon binding, TRHR activates the phosphatidylinositol-calcium-protein kinase C (PKC) pathway, leading to the release of thyroid-stimulating hormone from the anterior pituitary gland . This hormone then stimulates the thyroid gland to produce thyroid hormones, which regulate metabolism and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Luteinizing hormone-releasing hormone: Another hypothalamic hormone involved in the regulation of reproductive functions.
Gonadotropin-releasing hormone: Regulates the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary.
Uniqueness
Pyroglutamyl-histidyl-prolylamide is unique in its specific role in the hypothalamic-pituitary-thyroid axis and its ability to stimulate the release of thyroid-stimulating hormone. Unlike other hypothalamic hormones, it does not cleave the pyroglutamyl-histidyl bond of luteinizing hormone-releasing hormone .
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12?/m0/s1 |
InChI Key |
XNSAINXGIQZQOO-NDQFZYFBSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


